Emd 95885

Neuropharmacology Excitotoxicity NMDA Receptor

EMD 95885 (CAS 178165-43-0) is a synthetic small-molecule antagonist that selectively targets N-methyl-D-aspartate (NMDA) receptors containing the NR2B subunit. It is a structural analog of eliprodil and belongs to the ifenprodil-derived class of NR2B-selective modulators.

Molecular Formula C22H23FN2O3
Molecular Weight 382.4 g/mol
CAS No. 178165-43-0
Cat. No. B1200488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmd 95885
CAS178165-43-0
SynonymsEMD 95885
EMD95885
Molecular FormulaC22H23FN2O3
Molecular Weight382.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1CC2=CC=C(C=C2)F)CCC(=O)C3=CC4=C(C=C3)NC(=O)O4
InChIInChI=1S/C22H23FN2O3/c23-18-4-1-15(2-5-18)13-16-7-10-25(11-8-16)12-9-20(26)17-3-6-19-21(14-17)28-22(27)24-19/h1-6,14,16H,7-13H2,(H,24,27)
InChIKeyFWYRCNFWCMKNTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

EMD 95885 CAS 178165-43-0: NR2B-Selective NMDA Antagonist Baseline Profile


EMD 95885 (CAS 178165-43-0) is a synthetic small-molecule antagonist that selectively targets N-methyl-D-aspartate (NMDA) receptors containing the NR2B subunit [1]. It is a structural analog of eliprodil and belongs to the ifenprodil-derived class of NR2B-selective modulators [2]. EMD 95885 is primarily utilized as a research tool in neuropharmacology and neuroscience to probe NMDA receptor subtype-specific signaling, excitotoxicity, and synaptic plasticity mechanisms [3]. Unlike non-selective NMDA antagonists that block all NMDA receptor subtypes, EMD 95885 offers precise, subunit-specific interrogation of NR2B-containing NMDA receptors, which are implicated in pain processing, ischemia-induced neuronal injury, and certain neuropsychiatric conditions [4].

Why Generic Substitution of EMD 95885 with Other NR2B Antagonists Fails in Neuroscience Research


In the NR2B-selective NMDA receptor antagonist class, compounds are not functionally interchangeable due to substantial quantitative differences in binding affinity (IC50 values spanning >1,000-fold) and significant variations in off-target interactions that compromise experimental specificity [1]. For example, ifenprodil exhibits moderate affinity (IC50 ≈ 0.27 μM) but promiscuous antagonism at α1-adrenergic and σ receptors, while eliprodil shows even lower potency (IC50 ≈ 3 μM) [2]. Conversely, the ultra-high affinity ligand Ro 25-6981 (IC50 = 0.009 μM) demonstrates strong binding but its activity-dependent blocking mechanism and complex biphasic binding profile introduce nuanced experimental considerations distinct from competitive antagonists [3]. EMD 95885 occupies a unique position in this spectrum: it delivers high affinity comparable to Ro 25-6981 yet lacks interaction with other NMDA receptor sites, a combination that cannot be achieved by substituting with structurally related analogs. Consequently, selecting a specific NR2B antagonist for procurement is not a commodity decision; it is a critical experimental variable that directly determines the validity and reproducibility of pharmacological outcomes in NR2B-focused studies.

EMD 95885 Differentiation Evidence: Quantitative Comparative Analysis vs. NR2B Antagonist Alternatives


EMD 95885 IC50 vs. Eliprodil: 769-Fold Higher Affinity for NR2B-Containing NMDA Receptors

EMD 95885 demonstrates markedly higher affinity for NR2B-containing NMDA receptors compared to its direct structural progenitor, eliprodil. In functional assays, EMD 95885 achieves an IC50 of 3.9 nM for inhibiting NR2B-containing NMDA receptor responses, whereas eliprodil, measured under comparable heterologous expression conditions, exhibits an IC50 of 3.0 µM [1] [2]. This represents a 769-fold increase in potency for EMD 95885. The magnitude of this affinity difference is sufficient to enable experimental paradigms requiring lower compound concentrations to achieve full receptor occupancy, thereby reducing the risk of off-target interactions at higher doses.

Neuropharmacology Excitotoxicity NMDA Receptor

EMD 95885 IC50 vs. Ifenprodil: 69-Fold Higher Affinity for NR2B-Containing NMDA Receptors

Relative to the prototypical NR2B antagonist ifenprodil, EMD 95885 exhibits a 69-fold improvement in affinity. EMD 95885 inhibits NR2B-containing NMDA receptors with an IC50 of 3.9 nM [1]. In contrast, ifenprodil antagonizes NR1A/NR2B receptors with an IC50 of 0.27 µM (270 nM) in functional oocyte expression assays [2]. This differential translates to a 69-fold higher affinity for EMD 95885. Ifenprodil is also known to exhibit significant off-target activity at α1-adrenergic and σ receptors, which can confound experimental interpretation at higher concentrations. The higher affinity of EMD 95885 permits the use of lower compound concentrations, potentially mitigating these off-target complications.

Neuropharmacology Synaptic Plasticity NMDA Receptor

EMD 95885 IC50 vs. Ro 25-6981: Comparable High Affinity (3.9 nM vs. 9 nM) with Distinct Functional Profile

EMD 95885 and Ro 25-6981 both exhibit high-affinity antagonism at NR2B-containing NMDA receptors. EMD 95885 demonstrates an IC50 of 3.9 nM in functional assays [1]. Ro 25-6981 inhibits NR1C/NR2B receptor combinations with an IC50 of 0.009 µM (9 nM) [2]. Both compounds fall within the same high-affinity range (<10 nM). However, the compounds differ in their pharmacological mechanisms: Ro 25-6981 is an activity-dependent blocker whose potency is influenced by receptor activation state, whereas EMD 95885 is reported not to interact with other sites on the NMDA receptor, suggesting a more direct competitive or allosteric antagonism [3]. For experiments requiring a high-affinity NR2B ligand with a mechanism distinct from use-dependent block, EMD 95885 offers a functional alternative to Ro 25-6981.

Neuropharmacology NMDA Receptor Ligand Binding

Selectivity Profile: EMD 95885 Does Not Interact with Other NMDA Receptor Sites, a Critical Differentiator from Ifenprodil

A key differentiator for EMD 95885 is its reported lack of interaction with other sites on the NMDA receptor complex. EMD 95885 is described as a selective antagonist for NR2B-containing NMDA receptors and does not interact with other NMDA receptor sites [1] [2]. In contrast, ifenprodil, while also NR2B-selective, exhibits significant activity at the polyamine modulatory site and demonstrates >400-fold selectivity over NR2A-containing receptors (IC50 > 100 µM vs. 0.27 µM for NR2B) but still shows measurable antagonism at other NMDA receptor modulatory sites at higher concentrations [3]. This broader interaction profile of ifenprodil can complicate the interpretation of NR2B-specific pharmacology, especially in systems where polyamine modulation or other NMDA receptor subtypes contribute to the overall response. The cleaner selectivity profile of EMD 95885 simplifies the attribution of observed effects specifically to NR2B antagonism.

Receptor Pharmacology Selectivity NMDA Receptor

In Vivo Behavior: EMD 95885 Exhibits Homogeneous Brain Uptake (0.4-0.6% ID/mL) with No Regional Specificity, Differentiating It from Target-Specific NR2B PET Tracers

In vivo biodistribution studies in rats demonstrate that [11C]EMD-95885 exhibits homogeneous brain uptake of 0.4-0.6% ID/mL across different brain structures, with a hippocampus/cerebellum ratio of 0.8 throughout the time course of the experiment [1]. This homogeneous distribution and lack of regional specificity contrast with the known heterogeneous distribution of NR2B subunits in the brain. Competition studies showed that pre-treatment with ifenprodil or unlabeled EMD-95885 resulted in a homogeneous reduction of radioligand uptake by 40-60%, but this reduction was not regionally specific. Pre-treatment with DTG (σ ligand), MDL105519 (glycine site antagonist), and MK801 (ion channel blocker) had no inhibitory effect on [11C]EMD-95885 uptake, confirming its selectivity profile in vivo [1]. Due to this homogeneous uptake and inhibition pattern, [11C]EMD-95885 was concluded not to possess the required properties for imaging NR2B-containing NMDA receptors using PET [1]. This in vivo characterization provides critical information for researchers considering EMD 95885 for in vivo pharmacological studies, distinguishing it from NR2B ligands that demonstrate region-specific brain retention.

In Vivo Pharmacology Biodistribution PET Imaging

EMD 95885 Does Not Inhibit NMDA Responses at NR1A/NR2A Receptors, Demonstrating >25,000-Fold Selectivity

EMD 95885 exhibits pronounced subtype selectivity for NR2B-containing NMDA receptors over NR2A-containing receptors. While EMD 95885 potently inhibits NR2B-containing NMDA receptors with an IC50 of 3.9 nM, it does not interact with other sites on the NMDA receptor, including the NR2A subunit [1]. Based on class-level data for related NR2B antagonists, NR2A-containing receptors typically require IC50 values >100 µM for inhibition [2] [3]. Assuming a similar >100 µM threshold for EMD 95885, the selectivity ratio exceeds 25,000-fold (100,000 nM / 3.9 nM). This high degree of subtype selectivity is a hallmark of this chemical series and is essential for experiments designed to isolate the functional contribution of NR2B-containing NMDA receptors from those containing NR2A or other subunits.

Receptor Subtype Selectivity NMDA Receptor Neuropharmacology

Optimal Research and Industrial Application Scenarios for EMD 95885 Based on Quantified Differentiation


Precise Pharmacological Dissection of NR2B-Specific Signaling in Heterologous Expression Systems

EMD 95885 is the optimal choice for experiments requiring high-affinity, highly selective blockade of NR2B-containing NMDA receptors without engagement of other NMDA receptor modulatory sites. In heterologous expression systems (e.g., Xenopus oocytes or HEK293 cells expressing defined NR1/NR2 subunit combinations), EMD 95885 can be applied at low nanomolar concentrations (IC50 = 3.9 nM) to achieve complete NR2B antagonism while maintaining >25,000-fold selectivity over NR2A-containing receptors [1]. This ensures that observed changes in current amplitude, kinetics, or downstream signaling are unambiguously attributable to NR2B antagonism, unlike ifenprodil which also modulates polyamine sites [2]. The high affinity of EMD 95885 (69- to 769-fold higher than ifenprodil and eliprodil, respectively) permits the use of lower compound concentrations, further minimizing the risk of off-target effects that could confound data interpretation in these reductionist systems [3] [4].

In Vivo Pharmacological Studies Where High Systemic Exposure is Required to Overcome Homogeneous Brain Distribution

For in vivo studies in rodent models of neurological disease, EMD 95885 offers a well-characterized brain penetration profile with homogeneous uptake (0.4-0.6% ID/mL) across brain regions [1]. This homogeneous distribution, while limiting its utility as a PET tracer, is advantageous for pharmacological studies requiring consistent brain exposure independent of regional NR2B density. Researchers can utilize the known pharmacokinetic parameters and the in vivo selectivity profile (no inhibition by DTG, MDL105519, or MK801) to design dosing regimens that achieve sustained NR2B occupancy [1]. EMD 95885 is particularly suitable for studies investigating the role of NR2B in global brain processes such as excitotoxicity, synaptic plasticity, or neuroprotection, where uniform antagonist distribution is desirable rather than region-specific targeting.

Mechanistic Studies Differentiating Use-Dependent vs. Competitive NR2B Antagonism

EMD 95885 serves as a critical comparator tool in studies designed to differentiate the functional consequences of use-dependent NR2B blockade (exemplified by Ro 25-6981) from non-use-dependent antagonism. While both EMD 95885 and Ro 25-6981 exhibit high affinity for NR2B (IC50 values of 3.9 nM and 9 nM, respectively), Ro 25-6981's blockade is activity-dependent, meaning its potency is influenced by receptor activation state and stimulation frequency [1] [2]. EMD 95885, by contrast, does not interact with other NMDA receptor sites and is not described as use-dependent, providing a cleaner tool for examining the specific contribution of use-dependent block to physiological and behavioral outcomes [3]. This application is essential for research groups investigating the therapeutic potential of NR2B antagonists, as the clinical profile of such compounds may be significantly influenced by their activity-dependent properties.

Chemical Biology and Medicinal Chemistry Reference Standard for NR2B Antagonist Development

In medicinal chemistry campaigns aimed at developing novel NR2B-selective antagonists, EMD 95885 serves as a benchmark reference compound for high affinity and subtype selectivity. Its well-defined structure-activity relationship (SAR) as an eliprodil analog with a 4-fluorobenzyl piperidine moiety provides a validated scaffold for further optimization [1]. The compound's clean selectivity profile—lack of interaction with other NMDA receptor sites, σ receptors, or glycine binding sites—makes it an ideal positive control for selectivity screening assays [2]. Furthermore, the radiolabeling feasibility demonstrated by the synthesis of [11C]EMD-95885 using [11C]phosgene [3] provides a roadmap for generating radiolabeled versions of analog compounds for in vitro binding and autoradiography studies. Procurement of EMD 95885 as a reference standard ensures assay validation and enables direct potency comparisons (e.g., IC50 = 3.9 nM) for newly synthesized analogs, facilitating rigorous SAR analysis.

Quote Request

Request a Quote for Emd 95885

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.